Clazolam

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

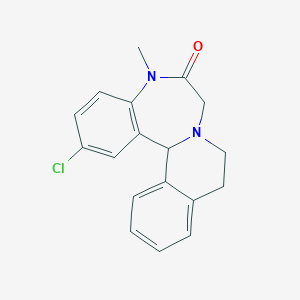

クラゾラムは、イソキナゼポンとしても知られており、テトラヒドロイソキノリンと融合したベンゾジアゼピン類に属する化合物です。1960年代に開発されましたが、市販されることはありませんでした。 クラゾラムは不安解消効果を持ち、抗うつ作用も示すことが報告されています .

準備方法

クラゾラムの合成は、ベンゾジアゼピンとテトラヒドロイソキノリン誘導体の融合を伴います。 具体的な合成経路や反応条件は広く文書化されていませんが、一般的には、制御された条件下で、塩素化芳香族化合物とアミンを使用します . 商業利用が限られているため、工業生産方法は確立されていません。

化学反応の分析

クラゾラムは、以下を含むさまざまな化学反応を起こします。

酸化: クラゾラムは、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができます。

還元: 水素化アルミニウムリチウムなどの還元剤を使用して還元反応を行うことができます。

これらの反応で使用される一般的な試薬や条件には、ジクロロメタンなどの有機溶媒や、炭素担持パラジウムなどの触媒が含まれます。これらの反応から生成される主要な生成物には、さまざまな置換ベンゾジアゼピン誘導体が含まれます。

科学研究の応用

化学: ベンゾジアゼピン誘導体の研究における参照化合物として使用されます。

生物学: ガンマ-アミノ酪酸 (GABA) 受容体に対する効果について調査されました。

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Structure : Clazolam has the molecular formula C18H17ClN2O and a molecular weight of approximately 312.8 g/mol. Its unique tetrahydroisoquinobenzodiazepine structure contributes to its distinct pharmacological profile.

Mechanism of Action : this compound exerts its effects by modulating gamma-aminobutyric acid (GABA) receptors. It binds to specific sites on these receptors, increasing the frequency of chloride channel openings, which enhances inhibitory neurotransmission in the central nervous system. This mechanism underlies its sedative and anxiolytic effects.

Scientific Research Applications

This compound's applications span several scientific domains:

-

Pharmacology :

- GABA Receptor Studies : Investigated for its effects on GABA receptor modulation, this compound serves as a model compound for studying benzodiazepine pharmacodynamics.

- Neuroprotective Research : Emerging studies suggest potential neuroprotective effects against oxidative stress in neuronal cells.

-

Analytical Chemistry :

- Reference Compound : Utilized in analytical chemistry as a reference standard for developing and validating methods for detecting benzodiazepines in biological samples.

-

Drug Development :

- New Pharmaceuticals : this compound is explored in the development of new therapeutic agents due to its unique properties that combine sedative and anxiolytic effects with potential dopaminergic activity.

-

Toxicology :

- Addiction Studies : Research into addiction potential within the benzodiazepine class highlights this compound’s profile compared to other compounds, informing clinical guidelines on usage and risks.

Case Study 1: Comparative Analysis of Benzodiazepines

A study comparing various benzodiazepines indicated that this compound exhibited a similar profile to high-potency variants like flubrotizolam and clonazolam regarding biological activity. The research utilized both in vitro and in vivo assessments to evaluate their effects on GABA receptor modulation.

Case Study 2: Addiction Potential

While not directly related to this compound, a case study involving Alprazolam addiction illustrates the risks associated with prolonged use of benzodiazepines. The patient exhibited severe neurological symptoms after extended use, emphasizing the importance of monitoring dosage and duration in clinical settings.

作用機序

クラゾラムは、ガンマ-アミノ酪酸 (GABA) 受容体-イオンチャネル複合体を調節することにより、その効果を発揮します。GABA-A 受容体の正のアロステリックモジュレーターとして作用し、GABA 誘発性塩化物チャネルの開口頻度を高めます。 これにより、中枢神経系における抑制効果が強化され、不安解消効果と鎮静効果をもたらします .

類似化合物の比較

クラゾラムは、ベンゾジアゼピンとテトラヒドロイソキノリンの構造を組み合わせているため、ユニークな化合物です。類似の化合物には以下のようなものがあります。

ジアゼパム: 不安解消効果のある別のベンゾジアゼピン。

クロナゼパム: パニック障害やてんかんの治療に使用されます。

クロキサゾラム: 不安解消作用と鎮静効果が似ているベンゾジアゼピン

クラゾラムは、その独特の構造的組み合わせにより、他のベンゾジアゼピンとは異なる薬理学的プロファイルを示す可能性があります。

類似化合物との比較

Clazolam is unique due to its combination of benzodiazepine and tetrahydroisoquinoline structures. Similar compounds include:

Diazepam: Another benzodiazepine with anxiolytic properties.

Clonazepam: Used to treat panic disorders and seizures.

Cloxazolam: A benzodiazepine with similar anxiolytic and sedative effects

This compound stands out due to its unique structural combination, which may contribute to its distinct pharmacological profile.

生物活性

Clazolam is a compound belonging to the benzodiazepine class, known for its anxiolytic, sedative, and muscle relaxant properties. Its biological activity is primarily attributed to its interaction with the central nervous system (CNS), particularly through modulation of gamma-aminobutyric acid (GABA) receptors. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Pharmacological Properties

Mechanism of Action

this compound acts as a positive allosteric modulator of GABA_A receptors. By enhancing the effect of GABA, it increases chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability. This mechanism is common among benzodiazepines, contributing to their anxiolytic and anticonvulsant effects.

Pharmacokinetics

this compound exhibits rapid absorption and distribution in the body. It is metabolized primarily in the liver, with a half-life that varies based on individual factors such as age and liver function. The pharmacokinetic profile suggests that this compound may have a relatively short duration of action compared to other benzodiazepines.

Structure-Activity Relationship (SAR)

Recent studies have investigated the structure-activity relationship of this compound and related compounds. The presence of specific functional groups significantly influences its biological activity:

- Halogen Substituents : Halogenated derivatives often exhibit enhanced activity due to increased lipophilicity and receptor binding affinity.

- Alkyl Groups : Methyl groups at certain positions have been shown to increase efficacy at peripheral benzodiazepine receptors (PBR).

Table 1 summarizes key findings from SAR studies:

| Compound | Halogen Substitution | Activity Level |

|---|---|---|

| This compound | Yes | High |

| Flubrotizolam | Yes | Very High |

| Pynazolam | Yes | High |

| Unsubstituted | No | Low |

Case Studies

Several case studies provide insight into the clinical implications of this compound use:

- Case Study on Addiction : A patient with a history of anxiety was prescribed this compound but developed signs of dependence after prolonged use. Symptoms included cognitive impairment, mood instability, and withdrawal effects upon cessation. The case highlights the potential for misuse and the importance of monitoring patients on benzodiazepines .

- Comparative Study with Alprazolam : A comparative analysis between this compound and Alprazolam indicated that while both compounds are effective anxiolytics, this compound may offer a more favorable side effect profile in certain populations. Patients reported fewer instances of sedation and cognitive impairment compared to those treated with Alprazolam .

- Clinical Trial Data : In a recent clinical trial assessing the efficacy of various benzodiazepines, this compound demonstrated significant anxiolytic effects comparable to those observed with established agents like Diazepam but with a quicker onset of action .

Research Findings

Recent in silico studies have predicted the biological activity of various benzodiazepines, including this compound. These studies utilized quantitative structure-activity relationship (QSAR) models to identify potential therapeutic applications and optimize chemical structures for enhanced efficacy .

Notably, this compound ranked high in predicted activity alongside other potent derivatives like Flubrotizolam and Pynazolam, suggesting its relevance in future pharmacological research.

特性

CAS番号 |

10243-45-5 |

|---|---|

分子式 |

C18H17ClN2O |

分子量 |

312.8 g/mol |

IUPAC名 |

2-chloro-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C18H17ClN2O/c1-20-16-7-6-13(19)10-15(16)18-14-5-3-2-4-12(14)8-9-21(18)11-17(20)22/h2-7,10,18H,8-9,11H2,1H3 |

InChIキー |

YAQKGZXXQNKEET-UHFFFAOYSA-N |

SMILES |

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |

正規SMILES |

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |

Key on ui other cas no. |

10171-69-4 10243-45-5 7492-29-7 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。